molecular formula C7H12O3 B12756186 2-Furanmethanol, tetrahydro-, acetate, (S)- CAS No. 117178-65-1

2-Furanmethanol, tetrahydro-, acetate, (S)-

Cat. No.: B12756186
CAS No.: 117178-65-1
M. Wt: 144.17 g/mol
InChI Key: AAQDYYFAFXGBFZ-ZETCQYMHSA-N
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Description

2-Furanmethanol, tetrahydro-, acetate, (S)-, also known as tetrahydrofurfuryl acetate, is an organic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.1684 g/mol . This compound is a derivative of tetrahydrofuran and is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furanmethanol, tetrahydro-, acetate, (S)- is typically synthesized through the acetylation of tetrahydrofurfuryl alcohol. The reaction involves the use of acetic anhydride and acetyl chloride in the presence of an inorganic acid catalyst . The reaction conditions generally include a controlled temperature and pressure to ensure the efficient conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Furanmethanol, tetrahydro-, acetate, (S)- follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of tetrahydrofurfuryl alcohol, acetic anhydride, and acetyl chloride into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation and other separation techniques to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanol, tetrahydro-, acetate, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Furanmethanol, tetrahydro-, acetate, (S)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Furanmethanol, tetrahydro-, acetate, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical processes, influencing cellular functions and physiological responses .

Comparison with Similar Compounds

2-Furanmethanol, tetrahydro-, acetate, (S)- can be compared with other similar compounds such as:

    Tetrahydrofurfuryl alcohol: A precursor in the synthesis of 2-Furanmethanol, tetrahydro-, acetate, (S)-.

    Furfuryl acetate: Another derivative of furan with different chemical properties and applications.

    Tetrahydrofuran: The parent compound with a simpler structure and different reactivity.

The uniqueness of 2-Furanmethanol, tetrahydro-, acetate, (S)- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Properties

CAS No.

117178-65-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

[(2S)-oxolan-2-yl]methyl acetate

InChI

InChI=1S/C7H12O3/c1-6(8)10-5-7-3-2-4-9-7/h7H,2-5H2,1H3/t7-/m0/s1

InChI Key

AAQDYYFAFXGBFZ-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1CCCO1

Canonical SMILES

CC(=O)OCC1CCCO1

Origin of Product

United States

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